Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound with a molecular formula of C19H18ClN3O4 and a molecular weight of 387.82 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with methoxy and carbamoyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar compounds to Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate include other quinoline derivatives with various substitutions. For example:
Methyl 5-[(substituted phenyl)carbamoyl]-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylates: These compounds have similar structures but differ in the substitution pattern and the presence of a dihydropyridine ring.
6-Methoxyquinoline derivatives: These compounds are used as fluorescent probes and have similar chemical properties but lack the carbamoyl group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-14-7-8-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJXOLASNGMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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